molecular formula C14H16F3NO3 B6639447 1-(4-Hydroxypiperidin-1-yl)-2-[2-(trifluoromethyl)phenoxy]ethanone

1-(4-Hydroxypiperidin-1-yl)-2-[2-(trifluoromethyl)phenoxy]ethanone

Cat. No. B6639447
M. Wt: 303.28 g/mol
InChI Key: MGGAIXIPLHGQPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Hydroxypiperidin-1-yl)-2-[2-(trifluoromethyl)phenoxy]ethanone, commonly known as HPPH, is a synthetic compound that has gained attention in scientific research due to its potential applications in cancer treatment. HPPH is a photosensitizer, which means that it can be activated by light to produce reactive oxygen species (ROS) that can cause cell death.

Mechanism of Action

The mechanism of action of HPPH involves the activation of the photosensitizer by light of a specific wavelength, which leads to the generation of 1-(4-Hydroxypiperidin-1-yl)-2-[2-(trifluoromethyl)phenoxy]ethanone that can damage cellular components, such as lipids, proteins, and DNA. The accumulation of 1-(4-Hydroxypiperidin-1-yl)-2-[2-(trifluoromethyl)phenoxy]ethanone can induce apoptosis, autophagy, or necrosis, depending on the cell type and the extent of damage. The selectivity of HPPH for cancer cells is based on the differences in the cellular metabolism and microenvironment between normal and cancerous tissues.
Biochemical and Physiological Effects
HPPH can affect several biochemical and physiological processes in cells, such as the production of 1-(4-Hydroxypiperidin-1-yl)-2-[2-(trifluoromethyl)phenoxy]ethanone, the activation of signaling pathways, the modulation of gene expression, and the induction of immune responses. HPPH can also interact with cellular components, such as membranes, proteins, and nucleic acids, leading to changes in their structure and function. The effects of HPPH can vary depending on the concentration, exposure time, and light dose.

Advantages and Limitations for Lab Experiments

HPPH has several advantages for lab experiments, such as its stability, solubility, and ease of synthesis. HPPH can also be used in combination with other therapies, such as chemotherapy and radiotherapy, to enhance their efficacy. However, HPPH has some limitations, such as its dependence on light for activation, which can limit its use in deep-seated tumors or in areas of the body that are not accessible to light. HPPH can also cause skin photosensitivity and other adverse effects if not used properly.

Future Directions

There are several future directions for the research on HPPH, such as the optimization of the synthesis method to improve the yield and purity of the compound, the development of new formulations and delivery systems to enhance its bioavailability and targeting, and the investigation of its mechanism of action at the molecular level. In addition, HPPH can be combined with other photosensitizers or immunotherapies to create synergistic effects and improve the overall outcome of cancer treatment. The clinical trials of HPPH for cancer treatment are ongoing and will provide valuable information about its safety and efficacy in humans.

Synthesis Methods

The synthesis of HPPH involves several steps, including the reaction of 4-hydroxypiperidine with 2-(trifluoromethyl)phenol in the presence of a base, followed by the reaction of the resulting intermediate with ethyl chloroformate. The final product is obtained after purification through column chromatography. The yield of HPPH can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

HPPH has been extensively studied for its potential application in photodynamic therapy (PDT), a non-invasive cancer treatment that involves the use of photosensitizers and light to destroy cancer cells. HPPH has shown promising results in preclinical studies for the treatment of various types of cancer, including head and neck cancer, lung cancer, and pancreatic cancer. In addition, HPPH has been investigated for its ability to target cancer stem cells, which are believed to be responsible for tumor recurrence and resistance to chemotherapy.

properties

IUPAC Name

1-(4-hydroxypiperidin-1-yl)-2-[2-(trifluoromethyl)phenoxy]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO3/c15-14(16,17)11-3-1-2-4-12(11)21-9-13(20)18-7-5-10(19)6-8-18/h1-4,10,19H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGAIXIPLHGQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)COC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxypiperidin-1-yl)-2-[2-(trifluoromethyl)phenoxy]ethanone

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